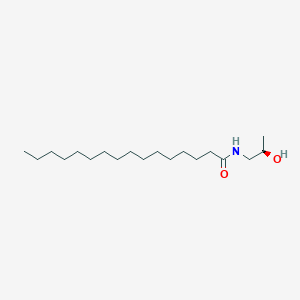

Palmitic monoisopropanolamide, (R)-

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2R)-2-hydroxypropyl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNMGLLFMPXVFN-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NC[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170886 | |

| Record name | Palmitic monoisopropanolamide, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179951-56-5 | |

| Record name | Palmitic monoisopropanolamide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179951565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitic monoisopropanolamide, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITIC MONOISOPROPANOLAMIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3438DY3589 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biological activity of (R)-Palmitic monoisopropanolamide

An In-Depth Technical Guide to the Biological Activity of (R)-Palmitic Monoisopropanolamide

Authored by a Senior Application Scientist

Abstract

N-acyl-amides are a class of endogenous lipid signaling molecules with profound physiological effects, ranging from the regulation of inflammation and pain to neuroprotection. While N-palmitoylethanolamide (PEA) is the most extensively studied member of this family, its structural analogs represent a promising but largely unexplored frontier for therapeutic development. This guide focuses on (R)-Palmitic monoisopropanolamide (PMPA), a chiral analog of PEA. Due to the nascent state of direct research on PMPA[1], this document is structured as a technical roadmap for its comprehensive biological characterization. We will leverage the deep understanding of PEA's mechanisms as a validated scientific framework to build testable hypotheses and detail the requisite experimental workflows for elucidating the activity of (R)-PMPA. This guide provides the necessary theoretical foundation and practical protocols for researchers aiming to investigate this promising molecule.

Introduction: The N-Acyl-Amide Landscape & The Promise of PMPA

The N-acylethanolamine (NAE) family, which includes PEA, are lipid mediators produced "on-demand" in response to cellular stress or injury.[2] PEA, in particular, exerts potent anti-inflammatory, analgesic, and neuroprotective effects.[3][4][5] These actions are not mediated by classical cannabinoid receptors but primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[3][6][7] Additionally, PEA indirectly modulates other key signaling pathways, including the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, and can enhance the effects of other endocannabinoids like anandamide (AEA) in an "entourage effect" by inhibiting their metabolic degradation.[5][8]

(R)-Palmitic monoisopropanolamide (PMPA) is a structural analog of PEA, differing by the substitution of the ethanolamine head group with an isopropanolamine moiety (Figure 1). This seemingly minor chemical modification, particularly the introduction of a chiral center, can have significant implications for biological activity, including receptor affinity, metabolic stability, and overall efficacy. While data on PMPA is scarce, its racemic form, Palmitoyl N-isopropylamide (PIA), has been shown to inhibit the enzymatic hydrolysis of anandamide by Fatty Acid Amide Hydrolase (FAAH)[9], suggesting it shares at least one key mechanism with the NAE family.

This guide will therefore proceed based on the central hypothesis that (R)-PMPA is a bioactive lipid mediator that, like PEA, modulates inflammatory and pain pathways, likely through engagement with PPAR-α and metabolic enzyme inhibition.

Figure 1: Structural comparison of PEA and PMPA.

Stereospecific Synthesis of (R)-Palmitic Monoisopropanolamide

The chirality of a therapeutic agent can be critical to its biological activity. Therefore, a robust method for stereospecific synthesis is paramount for investigating (R)-PMPA. The following protocol describes a plausible route for its synthesis via amidation of palmitic acid with (R)-isopropanolamine, a common and effective method for forming amide bonds.

Protocol 2.1: Synthesis via Acyl Chloride

This two-step protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Materials:

-

Palmitic Acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

(R)-1-amino-2-propanol

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Diethyl Ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Activation of Palmitic Acid:

-

In a round-bottom flask under an inert nitrogen atmosphere, dissolve palmitic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature for 2-3 hours, or until gas evolution ceases. The progress can be monitored by the disappearance of the carboxylic acid starting material via Thin Layer Chromatography (TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield crude palmitoyl chloride.

-

-

Amidation Reaction:

-

Dissolve (R)-1-amino-2-propanol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask under a nitrogen atmosphere.

-

Cool the amine solution to 0°C in an ice bath.

-

Dissolve the crude palmitoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for completion by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (R)-Palmitic monoisopropanolamide.

-

-

Characterization:

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Confirm the enantiomeric purity using chiral HPLC.

-

Core Mechanistic Pathways & Proposed Experimental Workflows

Based on the known pharmacology of PEA and related lipids, we hypothesize three primary mechanisms of action for (R)-PMPA:

-

Direct activation of PPAR-α.

-

Indirect modulation of the TRPV1 channel.

-

Inhibition of metabolic enzymes FAAH and NAAA.

The following sections detail the experimental workflows required to test these hypotheses.

Figure 2: Proposed workflow for the biological characterization of (R)-PMPA.

PPAR-α Activation

PPAR-α is a nuclear receptor that, upon activation by a ligand, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs). This interaction modulates the transcription of genes involved in lipid metabolism and inflammation.[10] PEA is a known PPAR-α agonist.[3][7]

Figure 3: PPAR-α signaling pathway activated by a ligand agonist.

Protocol 3.1.1: PPAR-α Transactivation Assay

This cell-based reporter assay quantitatively measures the activation of PPAR-α by a test compound.

Materials:

-

HEK293T or similar cell line

-

Expression plasmid for full-length human PPAR-α

-

Reporter plasmid containing a luciferase gene downstream of a PPRE sequence (e.g., pGL4.23[luc2/PPRE])

-

Control plasmid for transfection efficiency (e.g., Renilla luciferase or β-galactosidase)

-

Lipofectamine 3000 or similar transfection reagent

-

DMEM with 10% FBS

-

(R)-PMPA, PEA (positive control), GW6471 (PPAR-α antagonist)

-

Luciferase assay reagent

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the PPAR-α expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of (R)-PMPA (e.g., 0.1 µM to 100 µM), PEA, or vehicle control (e.g., DMSO). To confirm specificity, a separate set of wells should be co-treated with (R)-PMPA and the antagonist GW6471.

-

Incubation: Incubate the cells for another 18-24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

| Parameter | Expected Outcome for Active Compound |

| EC₅₀ (µM) | The concentration of (R)-PMPA that elicits a half-maximal response. A lower value indicates higher potency. Compare to PEA. |

| Eₘₐₓ (%) | The maximum response achieved, expressed as a percentage of the response to a known agonist like PEA. |

| Antagonist Effect | Luciferase activity induced by (R)-PMPA should be significantly reduced in the presence of GW6471. |

TRPV1 Channel Modulation

TRPV1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons. It is activated by various stimuli, including heat, protons (low pH), and capsaicin.[11] Its activation leads to a sensation of pain and can contribute to neurogenic inflammation. PEA has been shown to activate and subsequently desensitize TRPV1 channels, an effect that may contribute to its analgesic properties.[8][12]

Protocol 3.2.1: Calcium Influx Assay in TRPV1-Expressing Cells

This assay measures the ability of a compound to open the TRPV1 channel, allowing calcium to flow into the cell.

Materials:

-

CHO or HEK293 cells stably or transiently expressing human or rat TRPV1.

-

Fluo-4 AM or similar calcium-sensitive fluorescent dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

(R)-PMPA, Capsaicin (positive control), Capsazepine (TRPV1 antagonist).

-

Fluorescence plate reader with an injection port.

Step-by-Step Methodology:

-

Cell Seeding: Plate TRPV1-expressing cells in a 96-well black, clear-bottom plate and grow to confluency.

-

Dye Loading: Wash cells with HBSS. Load the cells with Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS for 45-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove excess dye and allow them to de-esterify for 20-30 minutes at room temperature.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation ~485 nm, Emission ~525 nm).

-

Compound Addition: Inject various concentrations of (R)-PMPA or capsaicin and immediately begin recording the change in fluorescence over time.

-

Antagonist Confirmation: In a separate set of wells, pre-incubate the cells with capsazepine for 10-15 minutes before adding (R)-PMPA to confirm the effect is TRPV1-mediated.

-

Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot ΔF or the maximum peak response against compound concentration to determine the EC₅₀.

Enzymatic Hydrolysis Inhibition (FAAH/NAAA)

The biological activity of lipid mediators is terminated by enzymatic degradation. For NAEs, the primary enzymes are Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[13][14][15] Inhibition of these enzymes prolongs the signaling of their substrates (e.g., anandamide, PEA), a key component of the "entourage effect." The racemate of PMPA is a known FAAH inhibitor.[9]

Protocol 3.3.1: FAAH/NAAA Inhibition Assay

This is a fluorescence-based assay that measures the activity of the enzyme by detecting the release of a fluorescent product from a synthetic substrate.

Materials:

-

Recombinant human FAAH or NAAA enzyme, or rat liver/brain microsomes as a source of FAAH.

-

Fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH).

-

Assay Buffer (e.g., Tris-HCl for FAAH, acidic buffer for NAAA).

-

(R)-PMPA, URB597 (selective FAAH inhibitor), ARN726 (selective NAAA inhibitor).

-

96-well black plates.

-

Fluorescence plate reader.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare serial dilutions of (R)-PMPA and control inhibitors in the assay buffer.

-

Pre-incubation: In each well of the 96-well plate, add the enzyme solution and the test compound ((R)-PMPA) or control inhibitor. Allow to pre-incubate for 15-20 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes).

-

Data Analysis: Determine the initial velocity (rate of fluorescence increase) for each reaction. Calculate the percentage of inhibition for each concentration of (R)-PMPA relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

| Parameter | Expected Outcome for Active Inhibitor |

| IC₅₀ (µM) | The concentration of (R)-PMPA that reduces enzyme activity by 50%. A lower value indicates higher inhibitory potency. |

| Selectivity | Compare the IC₅₀ values for FAAH and NAAA to determine if (R)-PMPA is a selective or dual inhibitor. |

In Vivo Preclinical Evaluation

Positive results from in vitro and cellular assays provide the rationale for testing in established animal models of inflammation and pain.

Protocol 4.1: Carrageenan-Induced Paw Edema (Anti-Inflammatory Model)

This is a classic and highly reproducible model of acute inflammation.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice.

-

(R)-PMPA formulated for oral (p.o.) or intraperitoneal (i.p.) administration.

-

1% λ-Carrageenan solution in sterile saline.

-

Pleonthysmometer or digital calipers.

-

Indomethacin (positive control).

Step-by-Step Methodology:

-

Acclimatization and Grouping: Acclimatize animals and divide them into groups (e.g., Vehicle, (R)-PMPA low dose, (R)-PMPA high dose, Indomethacin).

-

Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each animal.

-

Compound Administration: Administer (R)-PMPA, vehicle, or indomethacin (e.g., 30-60 minutes before carrageenan).

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Edema Measurement: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Compare the mean increase in paw volume between the treated groups and the vehicle group using ANOVA.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of (R)-Palmitic monoisopropanolamide. By leveraging the extensive knowledge of its close analog, PEA, we have established a series of testable hypotheses and detailed the experimental protocols necessary to elucidate its mechanism of action and therapeutic potential. The proposed workflows, from stereospecific synthesis to in vivo validation, will enable researchers to determine if (R)-PMPA acts as a PPAR-α agonist, a TRPV1 modulator, or an enzyme inhibitor. The results of these studies will be critical in establishing whether (R)-PMPA represents a novel and potentially superior therapeutic agent for the management of inflammatory and pain-related disorders.

References

-

Ambrosino, P., Soldovieri, M. V., Russo, C., Taglialatela, M., & Bossu, P. (2013). Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide. British journal of pharmacology, 168(6), 1430–1444. [Link][8][12]

-

Gugliandolo, E., D’Amico, R., Cordaro, M., Fusco, R., Siracusa, R., Impellizzeri, D., & Cuzzocrea, S. (2021). Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation. Biomedicines, 9(6), 1271. [Link][3]

-

Paterniti, I., Impellizzeri, D., Di Paola, R., Cordaro, M., Siracusa, R., Bisignano, F., & Cuzzocrea, S. (2013). Molecular evidence for the involvement of PPAR-δ and PPAR-γ in anti-inflammatory and neuroprotective activities of palmitoylethanolamide after spinal cord trauma. Journal of neuroinflammation, 10, 20. [Link][10][16]

-

Geng, D. F., Li, P. P., Li, K., & Zhang, J. (2019). Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses. Frontiers in pharmacology, 10, 137. [Link][13]

-

Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide, a naturally occurring lipid mediator. CNS & neurological disorders drug targets, 16(2), 154–165. [Link]

-

Al-Hayali, L., & Al-Kury, L. T. (2020). Modulation of TRPV1 channel function by natural products in the treatment of pain. Journal of ethnopharmacology, 260, 113000. [Link][17]

-

Wikipedia contributors. (2024). Palmitoylethanolamide. In Wikipedia, The Free Encyclopedia. [Link][6]

-

Esposito, E., Impellizzeri, D., Mazzon, E., Paterniti, I., & Cuzzocrea, S. (2012). Neuroprotective activities of palmitoylethanolamide in an animal model of Parkinson's disease. PloS one, 7(8), e41880. [Link][18]

-

Kopach, O., & Viatchenko-Karpinski, V. (2023). TRPV1 Modulation: A “Spicy” Approach to Pain Relief. ACS chemical neuroscience, 14(22), 4031–4034. [Link][11]

-

Lee, G., Kim, S., Kim, Y., Kim, J., & Choi, S. S. (2016). Effect of palmitoylethanolamide on inflammatory and neuropathic pain in rats. The Korean journal of pain, 29(1), 71–74. [Link][4]

-

Petrosino, S., & Schiano Moriello, A. (2020). ALIAmides Update: Palmitoylethanolamide and Its Formulations on Management of Peripheral Neuropathic Pain. International journal of molecular sciences, 21(15), 5333. [Link][19]

-

Piomelli, D., Tsuboi, K., & Ueda, N. (2016). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Trends in pharmacological sciences, 37(6), 492–502. [Link][14]

-

Duncan, R. S., Chapman, K. D., & Koulen, P. (2009). The neuroprotective properties of palmitoylethanolamide against oxidative stress in a neuronal cell line. Molecular neurodegeneration, 4, 53. [Link][20]

-

Al-Kury, L. T., & Al-Hayali, L. (2020). Modulation of TRPV1 channel function by natural products in the treatment of pain. Journal of ethnopharmacology, 260, 113000. [Link][21]

-

Inxight Drugs. (n.d.). PALMITIC MONOISOPROPANOLAMIDE. [Link][1]

-

Chi, Y., Wang, Y., Zhang, Y., & Li, Y. (2024). Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects. Journal of Pain Research, 17, 3037–3051. [Link][22]

-

Paterniti, I., Cordaro, M., Campolo, M., Siracusa, R., Cornelius, C., Navarra, M., Cuzzocrea, S., & Esposito, E. (2014). Neuroprotection by association of palmitoylethanolamide with luteolin in experimental Alzheimer's disease models: the control of neuroinflammation. CNS & neurological disorders drug targets, 13(5), 887–899. [Link][23]

-

Scherma, M., Satta, V., Fadda, P., Fratta, W., & Yasar, S. (2015). Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens. Frontiers in pharmacology, 6, 118. [Link][15]

-

Del Rio, C., & De Mello, S. F. (2023). Therapeutic Use of Palmitoylethanolamide as an Anti-inflammatory and Immunomodulator. Current medicinal chemistry, 30(33), 3749–3767. [Link][24]

-

D'Agostino, G., La Rana, G., Russo, R., Sasso, O., Iacono, A., Esposito, E., Mattace Raso, G., Cuzzocrea, S., Loverme, J., Piomelli, D., & Meli, R. (2007). Acute intracerebroventricular administration of palmitoylethanolamide, an endogenous peroxisome proliferator-activated receptor-alpha agonist, modulates carrageenan-induced paw edema in mice. The Journal of pharmacology and experimental therapeutics, 322(3), 1137–1143. [Link][7]

-

Sgrignani, J., & Magistrato, A. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS catalysis, 10(19), 11096–11108. [Link][25]

-

Siracusa, R., Impellizzeri, D., Cordaro, M., Crupi, R., Esposito, E., & Cuzzocrea, S. (2017). Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets. Antioxidants & redox signaling, 26(1), 59–74. [Link][26]

-

Marini, I., Bartolucci, M. L., Bortolotti, F., Gatto, M. R., & Bonetti, G. A. (2012). Palmitoylethanolamide vs NSAID in the treatment of TMJD pain. Journal of oral rehabilitation, 39(10), 753–760. [Link][27]

-

Caltagirone, C., & Cisbani, G. (2024). Investigating Properties of Palmitoylethanolamide in Physiology and Disease: Far Beyond an Anti-Inflammatory Shield. International journal of molecular sciences, 25(3), 1629. [Link][28]

-

S, P., & V, S. (2024). Efficacy of a Mixture of Palmitoyl ethonalamide, acetyl L Carnitine and Vitamin E as a Nutraceutical in Decreasing the Intensity of Chronic Pain – A Randomized Double Blinded Trial. Journal of Clinical and Diagnostic Research, 18(7). [Link][29]

-

Clayton, P., Hill, M., Bogoda, N., Subah, S., & Ventoso, S. (2021). Palmitoylethanolamide: A Natural Compound for Health Management. International journal of molecular sciences, 22(10), 5305. [Link][5]

-

Al-Osta, M., & Al-Hussain, F. (2024). Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. International journal of molecular sciences, 25(10), 5288. [Link][30]

-

Wang, Y., Li, S., & Wang, J. (2020). Hydrogen-bonding-controlled stereospecific synthesis of Z-enamides. Organic & biomolecular chemistry, 18(2), 249–253. [Link][31]

-

PubChemLite. (n.d.). Hexadecanamide, n,n-bis(2-hydroxypropyl)- (C22H45NO3). [Link][32]

-

Sgrignani, J., & Magistrato, A. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ResearchGate. [Link][33]

-

PubChem. (n.d.). N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide. [Link][34]

-

Impellizzeri, D., Peritore, A. F., Cordaro, M., Gugliandolo, E., Siracusa, R., & Cuzzocrea, S. (2020). Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide. Molecules (Basel, Switzerland), 25(23), 5643. [Link][35]

-

Man-Cen, J. L., & Pinna, G. (2019). Stimulation of Peroxisome Proliferator-Activated Receptor-α by N-Palmitoylethanolamine Engages Allopregnanolone Biosynthesis to Modulate Emotional Behavior. Biological psychiatry, 85(12), 1013–1025. [Link][36]

-

Amenós, L., Trulli, L., Nóvoa, L., & Pérez-Luna, A. (2020). Stereospecific Synthesis of α-Hydroxy-Cyclopropylboronates from Allylic Epoxides. Angewandte Chemie International Edition, 59(47), 21009–21013. [Link][37]

-

Della Valle, M. F. (2013). US8487007B2 - Pharmaceutical formulation containing palmitoyl ethanolamide and stearoyl.... Google Patents. [2]

-

Walter, L., & Frank, F. (2019). Opposite Effects of Neuroprotective Cannabinoids, Palmitoylethanolamide, and 2-Arachidonoylglycerol on Function and Morphology of Microglia. Frontiers in cellular neuroscience, 13, 501. [Link][38]

-

Aguirre, G., Salgado-Rodríguez, A., Flores-López, L. Z., Parra-Hake, M., & Somanathan, R. (2001). Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline. Revista de la Sociedad Química de México, 45(1), 16-19. [Link][39]

Sources

- 1. PALMITIC MONOISOPROPANOLAMIDE [drugs.ncats.io]

- 2. US8487007B2 - Pharmaceutical formulation containing palmitoyl ethanolamide and stearoyl ethanolamide - Google Patents [patents.google.com]

- 3. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation | MDPI [mdpi.com]

- 4. Effect of palmitoylethanolamide on inflammatory and neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]

- 7. Acute intracerebroventricular administration of palmitoylethanolamide, an endogenous peroxisome proliferator-activated receptor-alpha agonist, modulates carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. asra.com [asra.com]

- 12. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. air.unipr.it [air.unipr.it]

- 15. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular evidence for the involvement of PPAR-δ and PPAR-γ in anti-inflammatory and neuroprotective activities of palmitoylethanolamide after spinal cord trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotective Activities of Palmitoylethanolamide in an Animal Model of Parkinson's Disease | PLOS One [journals.plos.org]

- 19. mdpi.com [mdpi.com]

- 20. The neuroprotective properties of palmitoylethanolamine against oxidative stress in a neuronal cell line | springermedizin.de [springermedizin.de]

- 21. Modulation of TRPV1 channel function by natural products in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuroprotection by association of palmitoylethanolamide with luteolin in experimental Alzheimer's disease models: the control of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. preprints.org [preprints.org]

- 25. air.unipr.it [air.unipr.it]

- 26. Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets - PMC [pmc.ncbi.nlm.nih.gov]

- 27. neuropathie.nu [neuropathie.nu]

- 28. mdpi.com [mdpi.com]

- 29. Efficacy of a Mixture of Palmitoyl ethonalamide, acetyl L Carnitine and Vitamin E as a Nutraceutical in Decreasing the Intensity of Chronic Pain – A Randomized Double Blinded Trial – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 30. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds [mdpi.com]

- 31. Hydrogen-bonding-controlled stereospecific synthesis of Z-enamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. PubChemLite - Hexadecanamide, n,n-bis(2-hydroxypropyl)- (C22H45NO3) [pubchemlite.lcsb.uni.lu]

- 33. researchgate.net [researchgate.net]

- 34. N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide | C31H63NO4 | CID 22266949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Redirecting [linkinghub.elsevier.com]

- 37. scispace.com [scispace.com]

- 38. Opposite Effects of Neuroprotective Cannabinoids, Palmitoylethanolamide, and 2-Arachidonoylglycerol on Function and Morphology of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline [scielo.org.mx]

The Lipid Signaling Architecture: A Technical History of N-Acylethanolamines

Executive Summary

N-acylethanolamines (NAEs) represent a class of bioactive lipid mediators that have evolved from obscure chemical curiosities in the 1950s to central pillars of modern neuropharmacology. While widely recognized today through the lens of the Endocannabinoid System (ECS), the history of NAEs predates the discovery of cannabinoid receptors by nearly four decades. This guide deconstructs the discovery, biosynthetic logic, and analytical characterization of NAEs, moving beyond simple chronology to explore the chemical causality that drives their function.

Phase I: The Pre-Cannabinoid Era (1950s – 1980s)

The "Egg Yolk" Factor

The history of NAEs begins not with cannabis, but with rheumatic fever. In 1957, Kuehl and colleagues at Merck Research Laboratories were investigating the anti-inflammatory properties of egg yolk extracts, a folk remedy observed to reduce joint inflammation.

Through fractionated crystallization of soybean lecithin and egg yolk, they isolated a crystalline lipid factor identified as N-palmitoylethanolamine (PEA) .[1][2][3]

-

The Observation: PEA exhibited potent anti-inflammatory effects in the guinea pig joint anaphylaxis model.

-

The Mechanistic Gap: Unlike corticosteroids, PEA did not suppress antibody formation. Unlike salicylates (aspirin), it did not induce gastric ulceration. It operated via a mechanism that remained a "black box" for 50 years, often termed "non-specific resistance."

Key Insight: This era established NAEs as autacoids—biological factors that act near their site of synthesis—long before their receptors (PPAR-α) were identified.

Phase II: The Endocannabinoid Breakthrough (1990s)

The Hunt for the Endogenous Ligand

By 1988, the CB1 receptor had been characterized, but its endogenous ligand was missing. It was biologically implausible that a receptor existed solely for a plant alkaloid (THC).

In 1992, Raphael Mechoulam’s team at Hebrew University executed one of the most famous isolation protocols in lipid chemistry. The workflow was designed to isolate a hydrophobic molecule from the complex lipid matrix of the porcine brain.

Visualization: The 1992 Isolation Workflow

The following diagram illustrates the fractionation logic used by Devane, Hanus, and Mechoulam to isolate Anandamide (AEA).

Figure 1: The isolation workflow of Anandamide (1992).[4] Note the progression from crude lipid extraction to high-resolution chromatography.

The Result: The isolation yielded a minute quantity of an arachidonic acid derivative. They named it Anandamide (from Sanskrit ananda, "bliss").[4][5] This discovery linked the "orphan" NAEs to the cannabinoid signaling system.

Phase III: Divergence and Specificity (2000s – Present)

Post-2000, the focus shifted from AEA back to the "inactive" NAEs like PEA and Oleoylethanolamide (OEA).

-

OEA & Satiety: In 2003, OEA was found to regulate feeding behavior not via CB1, but through PPAR-α (Peroxisome Proliferator-Activated Receptor alpha).[6] This established NAEs as nuclear receptor ligands.

-

The Entourage Effect: It was discovered that "inactive" NAEs (PEA, OEA) inhibit the degradation of AEA, thereby potentiating its effects. This "entourage effect" redefined drug development strategies from targeting receptors to targeting metabolic enzymes.

Technical Deep Dive: The NAE Life Cycle

Understanding NAEs requires mastering their "on-demand" synthesis and rapid degradation. Unlike neurotransmitters stored in vesicles, NAEs are synthesized from membrane phospholipid precursors only when needed.

Biosynthesis: The NAPE-PLD Pathway

The canonical pathway involves the transfer of a fatty acid to the head group of phosphatidylethanolamine (PE), forming N-acyl-phosphatidylethanolamine (NAPE).[7][8] This is cleaved by NAPE-PLD to release the active NAE.

Degradation: The FAAH vs. NAAA Dichotomy

-

FAAH (Fatty Acid Amide Hydrolase): The primary catabolic enzyme for AEA and OEA. Located on the Endoplasmic Reticulum (ER).

-

NAAA (N-acylethanolamine-hydrolyzing Acid Amidase): A lysosomal enzyme with high specificity for PEA. This distinction is critical for targeting inflammation (PEA/NAAA) vs. pain/satiety (AEA/FAAH).

Visualization: NAE Metabolic Pathways

Figure 2: The Canonical NAPE-PLD Biosynthetic and Degradation Pathway. Note the enzymatic divergence in degradation.

Comparative Data: The NAE Triad

The following table contrasts the three primary NAEs, highlighting the shift from CB-receptor dependence to nuclear receptor activation.

| Feature | Anandamide (AEA) | Palmitoylethanolamide (PEA) | Oleoylethanolamide (OEA) |

| Primary Target | CB1 / CB2 (Partial Agonist) | PPAR-α / GPR55 | PPAR-α / TRPV1 |

| Primary Function | Neuromodulation, Pain, Mood | Anti-inflammatory, Neuroprotection | Satiety, Lipolysis, Memory |

| Key Enzyme (Deg) | FAAH | NAAA (and FAAH) | FAAH |

| Endogenous Level | Low (nM range) | High (µM range) | Moderate |

| Discovery Era | 1992 (Endocannabinoid) | 1957 (Anti-inflammatory) | 2001 (Satiety Factor) |

Methodological Framework: Quantifying NAEs

Accurate measurement of NAEs is challenging due to their lipophilic nature and rapid isomerization. The following protocol represents the current "Gold Standard" for plasma or tissue analysis.

Protocol: Solid Phase Extraction (SPE) & LC-MS/MS

Objective: Isolate NAEs from complex matrices while removing interfering phospholipids.[9]

-

Sample Homogenization:

-

Tissue/Plasma is spiked with deuterated internal standards (e.g., AEA-d4, OEA-d4). Causality: Internal standards correct for ionization suppression and extraction loss.

-

Protein precipitation using ice-cold Acetonitrile (1:3 v/v).

-

-

Solid Phase Extraction (SPE):

-

Cartridge: Hydrophilic-Lipophilic Balance (e.g., Oasis HLB or Strata-X).

-

Conditioning: Methanol followed by Water.[10]

-

Loading: Supernatant diluted to <15% organic content. Why: High organic content causes premature elution of lipids.

-

Wash: 40% Methanol/Water. Why: Removes polar impurities and salts.

-

Elution: 100% Acetonitrile or Methyl tert-butyl ether (MTBE).

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (Sub-2 micron particle size).

-

Mode: Dynamic Multiple Reaction Monitoring (dMRM).[11]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Quantification: Area ratio of Analyte/Internal Standard against a calibration curve.

-

References

-

Kuehl, F. A., et al. (1957). N-(2-Hydroxyethyl)-palmitamide, a naturally occurring anti-inflammatory agent.[2] Journal of the American Chemical Society, 79(20), 5577-5578. Link

-

Devane, W. A., Hanus, L., et al. (1992). Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Science, 258(5090), 1946-1949. Link

-

Fu, J., et al. (2003). Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha.[6][12] Nature, 425(6953), 90-93. Link[12]

-

Tsuboi, K., et al. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism.[13] Inflammation and Regeneration, 38, 28. Link

-

Greco, V., et al. (2025). Time-controlled online SPE: strategic approach for N-acylethanolamines quantification in complex matrices.[9] Journal of Chromatography A, 1731, 466449. Link

Sources

- 1. vitalpetsciences.com [vitalpetsciences.com]

- 2. escholarship.org [escholarship.org]

- 3. Evolution in pharmacologic thinking around the natural analgesic palmitoylethanolamide: from nonspecific resistance to PPAR-α agonist and effective nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Annandamine Molecule an endogenous ligand of CB1 [worldofmolecules.com]

- 5. Endocannabinoid Discovery Timeline | Project CBD [projectcbd.org]

- 6. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Time-controlled online SPE: strategic approach for N-acylethanolamines quantification in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid | bioRxiv [biorxiv.org]

- 12. Satiety factor oleoylethanolamide recruits the brain histaminergic system to inhibit food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Physiological Roles of Lipid Mediators

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic World of Lipid Signaling

For many years, lipids were primarily regarded as structural components of cell membranes and as a source of metabolic energy.[1] However, it is now well established that they are also the precursors to a vast and diverse group of potent signaling molecules known as lipid mediators.[1][2] These bioactive lipids are not stored; instead, they are rapidly synthesized and released in response to extracellular stimuli, acting as local hormones or autacoids to regulate a multitude of physiological and pathological processes.[2][3]

Lipid mediators are crucial for maintaining homeostasis, but their dysregulation is implicated in a wide range of diseases, including inflammation, cancer, cardiovascular disease, and neurodegenerative disorders.[2][4][5] This makes the enzymes and receptors involved in their synthesis and signaling pathways prime targets for therapeutic intervention.[6][7] This guide provides a comprehensive overview of the major classes of lipid mediators, their biosynthesis, signaling mechanisms, and physiological roles, with a focus on their relevance to drug development.

I. The Eicosanoids: Orchestrators of Inflammation and Homeostasis

Eicosanoids are a superfamily of lipid mediators derived from 20-carbon polyunsaturated fatty acids (PUFAs), most notably arachidonic acid (AA).[3] They are synthesized via three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[3]

A. The Cyclooxygenase (COX) Pathway: Prostaglandins and Thromboxanes

The COX enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), catalyze the conversion of arachidonic acid into prostanoids, which include prostaglandins and thromboxanes.[8][9][10] There are two main isoforms of COX:

-

COX-1: A constitutively expressed "housekeeping" enzyme involved in maintaining physiological functions such as gastric mucosal integrity.[11]

-

COX-2: An inducible enzyme that is upregulated during inflammation.[11]

Biosynthesis and Signaling:

The COX pathway converts arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2), which is then further metabolized by specific synthases into various prostaglandins (e.g., PGE2, PGD2, PGI2) and thromboxane A2 (TXA2).[8][12] These molecules exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells.[12]

Sources

- 1. escholarship.org [escholarship.org]

- 2. Lipid Mediators in Life Science [jstage.jst.go.jp]

- 3. Frontiers | Eicosanoids in inflammation in the blood and the vessel [frontiersin.org]

- 4. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. annualreviews.org [annualreviews.org]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 10. Cyclooxygenase enzymes: regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Palmitic monoisopropanolamide preclinical studies

An In-depth Technical Guide to the Preclinical Investigation of (R)-Palmitic Monoisopropanolamide

Executive Summary

(R)-Palmitic monoisopropanolamide is a chiral lipid signaling molecule with significant therapeutic potential, largely inferred from its structural similarity to the well-characterized endogenous fatty acid amide, Palmitoylethanolamide (PEA).[1][2][3] While preclinical data on this specific enantiomer are sparse[4][5], this guide synthesizes established principles of lipid pharmacology and drug development to outline a comprehensive preclinical investigation strategy. We will detail the rationale and methodologies for its synthesis, mechanistic elucidation, and pharmacological, pharmacokinetic, and toxicological evaluation. This document serves as a roadmap for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of (R)-Palmitic Monoisopropanolamide as a novel anti-inflammatory and analgesic agent.

Introduction: The Scientific Rationale

The field of lipid-based signaling has identified a class of endogenous fatty acid amides that play crucial roles in regulating inflammation, pain, and cellular homeostasis.[1] Palmitoylethanolamide (PEA) is a leading example, with a robust body of evidence supporting its anti-inflammatory, analgesic, and neuroprotective effects.[1][6][7] PEA's multimodal mechanism of action, which includes the activation of peroxisome proliferator-activated receptor alpha (PPAR-α) and potential modulation of cannabinoid-like G-protein coupled receptors, makes it an attractive, low-toxicity therapeutic agent.[2][7]

(R)-Palmitic monoisopropanolamide, a structural analog of PEA, is distinguished by the substitution of the ethanolamine head group with a chiral isopropanolamine moiety. This structural modification is hypothesized to alter its metabolic stability, receptor binding affinity, and ultimately, its therapeutic efficacy. The specific focus on the (R)-enantiomer is predicated on the principle of stereospecificity in pharmacology, where a single enantiomer often accounts for the majority of the desired biological activity and can offer a superior safety profile. This guide outlines the necessary preclinical studies to test this hypothesis and build a robust data package for future clinical development.

Synthesis and Characterization of (R)-Palmitic Monoisopropanolamide

The foundation of any preclinical program is the availability of a well-characterized test article. The synthesis of (R)-Palmitic monoisopropanolamide can be achieved through a stereospecific amidation reaction.

Proposed Synthetic Route

A common and efficient method for synthesizing fatty acid amides is the direct reaction of a fatty acid with an amine.[8][9] For the stereospecific synthesis of (R)-Palmitic monoisopropanolamide, the following protocol is proposed:

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve palmitic acid in an appropriate anhydrous solvent (e.g., toluene or xylene).

-

Amine Addition: Add a stoichiometric equivalent of (R)-1-amino-2-propanol to the reaction mixture.

-

Amidation: Heat the reaction mixture to reflux (typically 150-200°C) with continuous stirring.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the removal of water, a byproduct of the amidation.

-

Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final, high-purity (R)-Palmitic monoisopropanolamide.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a comprehensive analytical characterization is mandatory.

| Analytical Test | Purpose | Acceptance Criteria |

| NMR Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | Spectra consistent with the proposed structure of (R)-Palmitic monoisopropanolamide. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Observed molecular weight consistent with the theoretical value (313.52 g/mol ).[10] |

| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. | Purity ≥ 98%. |

| Chiral HPLC | Determination of enantiomeric excess. | Enantiomeric excess ≥ 99% for the (R)-enantiomer. |

| Melting Point | Assessment of purity and physical properties. | A sharp and consistent melting range. |

Proposed Mechanism of Action (Hypothetical)

Based on the extensive research on PEA, we can hypothesize several potential mechanisms of action for (R)-Palmitic monoisopropanolamide. The primary targets are likely to be involved in the regulation of inflammatory and pain signaling pathways.

Primary Molecular Targets

-

PPAR-α Activation: PEA is a known agonist of PPAR-α, a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation.[2][7] Activation of PPAR-α leads to the downregulation of pro-inflammatory genes such as COX-2 and iNOS.

-

GPR55 Modulation: GPR55 is an orphan G-protein coupled receptor implicated in pain and inflammation.[7] PEA has been shown to interact with this receptor.

-

The "Entourage Effect": PEA can enhance the activity of other endocannabinoids, like anandamide, by inhibiting their enzymatic degradation by fatty acid amide hydrolase (FAAH).[11] This synergistic interaction is known as the entourage effect.

Signaling Pathway Visualization

The following diagram illustrates the hypothesized signaling pathway for (R)-Palmitic monoisopropanolamide, drawing parallels with PEA.

Caption: Hypothesized mechanism of action for (R)-Palmitic Monoisopropanolamide.

Preclinical Pharmacology: A Tiered Approach

A systematic pharmacological evaluation is necessary to determine the efficacy of (R)-Palmitic monoisopropanolamide.

In Vitro Studies

| Assay | Objective | Methodology |

| Receptor Binding Assays | To determine the binding affinity for PPAR-α and GPR55. | Radioligand binding assays using cell lines overexpressing the target receptors. |

| Cell-Based Reporter Assays | To assess the functional activity at PPAR-α. | Luciferase reporter gene assays in cells transfected with a PPAR-α response element. |

| Cytokine Release Assays | To evaluate anti-inflammatory activity. | Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) will be treated with the compound, and the release of pro-inflammatory cytokines (TNF-α, IL-6) will be measured by ELISA. |

| FAAH Inhibition Assay | To investigate the potential for an entourage effect. | A fluorometric assay to measure the inhibition of FAAH activity in cell lysates. |

In Vivo Studies

Experimental Workflow for In Vivo Efficacy Models:

Caption: General workflow for in vivo preclinical efficacy studies.

Proposed In Vivo Models:

| Model | Indication | Key Endpoints |

| Carrageenan-Induced Paw Edema | Acute Inflammation | Paw volume measurement, myeloperoxidase (MPO) activity in paw tissue. |

| Chronic Constriction Injury (CCI) of the Sciatic Nerve | Neuropathic Pain | Mechanical allodynia (von Frey test), thermal hyperalgesia (Hargreaves test).[12] |

| Complete Freund's Adjuvant (CFA)-Induced Arthritis | Chronic Inflammatory Pain | Paw withdrawal threshold, joint swelling, histological analysis of joint inflammation. |

Pharmacokinetic Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (R)-Palmitic monoisopropanolamide is critical for dose selection and predicting its behavior in humans.

| Study | Objective | Methodology |

| In Vitro Metabolic Stability | To assess stability in the presence of liver enzymes. | Incubation with liver microsomes (rat and human) and measurement of compound disappearance over time. |

| Caco-2 Permeability Assay | To predict intestinal absorption. | Measurement of bidirectional transport across a Caco-2 cell monolayer. |

| Single-Dose Pharmacokinetics in Rats | To determine key PK parameters (Cmax, Tmax, AUC, half-life). | Administration of a single oral and intravenous dose to rats, followed by serial blood sampling and analysis of plasma concentrations by LC-MS/MS. |

| Tissue Distribution | To identify target organs and potential sites of accumulation. | Analysis of compound concentrations in various tissues at different time points after a single dose. |

Toxicology and Safety Evaluation

A tiered approach to toxicology will be employed to assess the safety profile of (R)-Palmitic monoisopropanolamide. Existing data on related alkyl amide MIPAs suggest a low order of acute toxicity.[13]

| Study | Objective | Methodology |

| Acute Oral Toxicity (Up-and-Down Procedure) | To determine the acute lethal dose (LD50). | A single, high dose administered to a small number of rodents, with observation for 14 days.[13] |

| 7-Day Dose-Range Finding Study | To identify a maximum tolerated dose (MTD) for repeat-dose studies. | Daily administration of escalating doses to rodents for 7 days, with clinical observations and terminal pathology. |

| 28-Day Repeat-Dose Oral Toxicity Study | To evaluate toxicity after sub-chronic exposure. | Daily administration of three dose levels to rodents for 28 days, with comprehensive clinical and anatomical pathology. |

| In Vitro Genotoxicity (Ames Test, Mouse Lymphoma Assay) | To assess the potential for mutagenicity. | Standard bacterial reverse mutation assay and an in vitro mammalian cell gene mutation test. |

Data Summary and Future Directions

The preclinical data generated will be summarized in a comprehensive report to support a decision on progressing to investigational new drug (IND)-enabling studies.

| Parameter | Expected Outcome | Implication for Development |

| Efficacy | Dose-dependent reduction in inflammation and pain in relevant animal models. | Strong rationale for clinical development in inflammatory and pain-related disorders. |

| Pharmacokinetics | Good oral bioavailability and a half-life supporting once or twice-daily dosing. | Favorable dosing regimen for patient compliance. |

| Safety | High LD50 and no significant findings in a 28-day repeat-dose toxicity study. | Wide therapeutic window and a favorable safety profile. |

Upon successful completion of these preclinical studies, the next steps will involve formal IND-enabling toxicology studies, Chemistry, Manufacturing, and Controls (CMC) development, and the design of a Phase I clinical trial to assess safety and pharmacokinetics in healthy volunteers.

References

- Eureka. (2021, January 15).

- synthesis of fatty ethanolamides from lauric and palmitic acid: optimiz

- Inxight Drugs. (n.d.). PALMITIC MONOISOPROPANOLAMIDE.

- National Center for Biotechnology Information. (n.d.). Palmitic monoisopropanolamide. PubChem.

- Google Patents. (n.d.).

- HBM4EU. (n.d.). 1 Prioritised substance group: Aprotic solvents.

- U.S. Environmental Protection Agency. (n.d.). Palmitic monoisopropanolamide, (R)-.

- Therapeutic Use of Palmitoylethanolamide as an Anti-inflammatory and Immunomodul

- GSRS. (n.d.). PALMITIC MONOISOPROPANOLAMIDE.

- Benchchem. (2025, December). Application Notes and Protocols: Chemical Synthesis of Enantiomerically Pure 9(R)-PAHSA.

- CIR Report Data Sheet. (2019, January 28). Safety Assessment of Alkyl Amide MIPA ingredients as Used in Cosmetics.

- National Center for Biotechnology Inform

- ARPN Journal of Engineering and Applied Sciences. (2018, December). SYNTHESIS OF PALMITOYL-ETHANOLAMIDE FROM PALMITIC ACID AND MONOETHANOLAMINE: ANALYSIS OF VARIANCE AND SURFACTANT CHARACTERISTICS.

- National Center for Biotechnology Information. (n.d.).

- Clayton, P., et al. (2021, May 18). Palmitoylethanolamide: A Natural Compound for Health Management. PMC.

- Wikipedia. (n.d.). Palmitoylethanolamide.

- Iannotti, F. A., et al. (n.d.).

- Petrosino, S., & Di Marzo, V. (2020, December 15).

- CIR Expert Panel. (2019, August 22). Safety Assessment of Alkyl Amide MIPA Ingredients as Used in Cosmetics.

- DrugBank. (n.d.). Palmitic acid monoethanolamide.

- CIR Expert Panel. (2019, March 15). Safety Assessment of Alkyl Amide MIPA ingredients as Used in Cosmetics.

- Keppel Hesselink, J. M., et al. (n.d.). Palmitoylethanolamide (PEA)—'Promiscuous' anti-inflammatory and analgesic molecule at the interface between nutrition and pharma. Wageningen University & Research.

- De Petrocellis, L., et al. (2001, August 15). Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells. PubMed.

- MDPI. (2022, August 22). RETRACTED: Palmitic Acid Impedes Extravillous Trophoblast Activity by Increasing MRP1 Expression and Function.

- Cordaro, M., et al. (2019, November 28).

- Patsnap Eureka. (2024, September 4). Isopropanolamine: A Full Overview of Its Science and Uses.

- De Gregorio, D., et al. (2021, March 12). Palmitoylethanolamide and hemp oil extract exert synergistic anti-nociceptive effects in mouse models of acute and chronic pain. PubMed.

Sources

- 1. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]

- 3. research.wur.nl [research.wur.nl]

- 4. PALMITIC MONOISOPROPANOLAMIDE [drugs.ncats.io]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. preprints.org [preprints.org]

- 7. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acid amide MIPA as well as preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN112225669A - Fatty acid amide MIPA and preparation method and application thereof - Google Patents [patents.google.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palmitoylethanolamide and hemp oil extract exert synergistic anti-nociceptive effects in mouse models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cir-safety.org [cir-safety.org]

(R)-Palmitic Monoisopropanolamide: A Technical Guide for Drug Discovery and Development

Abstract

(R)-Palmitic monoisopropanolamide is an endocannabinoid-like lipid mediator belonging to the N-acyl-amide family. While its precise biological role and therapeutic potential are still under active investigation, its structural similarity to the well-characterized anti-inflammatory and analgesic compound, Palmitoylethanolamide (PEA), suggests that it may possess significant pharmacological activity. This technical guide provides a comprehensive review of the current state of knowledge on (R)-Palmitic monoisopropanolamide, with a focus on its synthesis, putative mechanism of action, and potential therapeutic applications. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research in this promising area. It is important to note that while the focus of this guide is the (R)-enantiomer, much of the currently available biological data has been generated using the racemic mixture. This guide will clearly distinguish between data from stereospecific and racemic studies where possible and highlight the critical need for further enantiomer-specific research.

Introduction: The Emerging Role of N-Acyl Amides in Pharmacology

N-acyl amides are a class of endogenous lipid signaling molecules that play crucial roles in a variety of physiological processes, including inflammation, pain, and neuroprotection. A prominent member of this family is Palmitoylethanolamide (PEA), an N-acyl-ethanolamine that has been extensively studied for its anti-inflammatory, analgesic, and immunomodulatory properties[1][2][3]. PEA is known to exert its effects through multiple mechanisms, including the activation of the peroxisome proliferator-activated receptor-alpha (PPARα) and the indirect modulation of cannabinoid receptors via the "entourage effect," where it enhances the activity of other endocannabinoids by inhibiting their degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH)[1][4][5].

(R)-Palmitic monoisopropanolamide, also known as (R)-N-(2-hydroxypropyl)hexadecanamide, is a structural analogue of PEA, featuring a chiral isopropanolamine head group instead of ethanolamine. This structural modification, particularly the introduction of a stereocenter, raises important questions about its potential for stereospecific interactions with biological targets and, consequently, its pharmacological profile. While research specifically on the (R)-enantiomer is limited, studies on the racemic mixture of palmitic monoisopropanolamide have shown promising anti-inflammatory activity, suggesting its potential as a therapeutic agent[4].

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of (R)-Palmitic monoisopropanolamide, covering its synthesis, proposed mechanisms of action, and the necessary experimental protocols to advance its study from the bench to potential clinical applications.

Chemical Properties and Synthesis

Chemical Properties

A summary of the key chemical properties of Palmitic Monoisopropanolamide is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C19H39NO2 | [6] |

| Molecular Weight | 313.5 g/mol | [6] |

| IUPAC Name | N-(2-hydroxypropyl)hexadecanamide | [6] |

| Synonyms | Palmitoyl isopropanolamide, PALMITAMIDE MIPA | [6] |

| CAS Number | 18738-25-5 (racemic) | [6] |

Synthesis of (R)-Palmitic Monoisopropanolamide

The synthesis of (R)-Palmitic monoisopropanolamide can be achieved through the acylation of the commercially available (R)-1-amino-2-propanol with palmitoyl chloride. This method allows for the direct and stereospecific formation of the desired amide. A general protocol for this synthesis is provided below.

Experimental Protocol: Stereospecific Synthesis of (R)-Palmitic Monoisopropanolamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-amino-2-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution to act as a base and scavenger for the HCl byproduct.

-

Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of palmitoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure (R)-Palmitic monoisopropanolamide.

-

Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity should be assessed using chiral HPLC.

Putative Mechanism of Action

Based on the pharmacology of the closely related PEA and preliminary data on the racemic mixture of palmitic monoisopropanolamide, two primary mechanisms of action are proposed: inhibition of Fatty Acid Amide Hydrolase (FAAH) and activation of Peroxisome Proliferator-Activated Receptor-alpha (PPARα).

FAAH Inhibition

FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, the levels of these endogenous signaling lipids are increased, leading to enhanced activation of cannabinoid receptors and subsequent analgesic and anti-inflammatory effects[7]. PEA is known to be a weak inhibitor of FAAH but can potentiate the effects of anandamide[1][8]. It is hypothesized that (R)-Palmitic monoisopropanolamide may also act as a FAAH inhibitor.

Experimental Protocol: In Vitro FAAH Inhibition Assay

A fluorometric assay can be used to determine the FAAH inhibitory activity of (R)-Palmitic monoisopropanolamide. Commercially available kits provide the necessary reagents and a general protocol.

-

Enzyme and Substrate Preparation: Prepare a solution of human recombinant FAAH enzyme and the fluorogenic substrate, such as AMC-arachidonoyl amide, in the assay buffer provided in the kit.

-

Inhibitor Preparation: Prepare a stock solution of (R)-Palmitic monoisopropanolamide in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC50 value.

-

Assay Procedure: In a 96-well microplate, add the FAAH enzyme solution to each well. Then, add the different concentrations of (R)-Palmitic monoisopropanolamide or a known FAAH inhibitor (positive control) to the respective wells.

-

Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate solution to all wells. Incubate the plate at 37°C and measure the fluorescence (e.g., excitation 360 nm, emission 465 nm) at regular intervals.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

PPARα Activation

PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation[9][10]. Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation and a reduction in the expression of pro-inflammatory cytokines[5]. PEA is a known agonist of PPARα[4]. A study on the racemic mixture of palmitic monoisopropanolamide demonstrated its ability to inhibit the release of the pro-inflammatory cytokine TNF-α in microglial cells, an effect consistent with PPARα activation[4].

Experimental Protocol: PPARα Reporter Gene Assay

A luciferase reporter gene assay can be used to quantify the activation of PPARα by (R)-Palmitic monoisopropanolamide.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and transiently transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.

-

Compound Treatment: After transfection, treat the cells with various concentrations of (R)-Palmitic monoisopropanolamide or a known PPARα agonist (e.g., GW7647) for 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the fold induction of luciferase activity against the logarithm of the compound concentration and determine the EC50 value using non-linear regression analysis.

Signaling Pathways

The proposed signaling pathway for (R)-Palmitic monoisopropanolamide, based on its structural similarity to PEA and preliminary data, involves the modulation of inflammatory and metabolic pathways.

Sources

- 1. ALIAmides Update: Palmitoylethanolamide and Its Formulations on Management of Peripheral Neuropathic Pain [mdpi.com]

- 2. Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of palmitoylethanolamide ameliorates osteoarthritis induced by monosodium iodoacetate in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) [mdpi.com]

Methodological & Application

Synthesis of (R)-Palmitic monoisopropanolamide for research

An in-depth guide for the synthesis of (R)-Palmitic monoisopropanolamide, a chiral lipid molecule of interest in biochemical and pharmacological research. This document provides a detailed, step-by-step protocol for its synthesis, purification, and characterization, grounded in established chemical principles.

Introduction: The Significance of Chiral Lipid Amides

(R)-Palmitic monoisopropanolamide belongs to the class of N-acylethanolamines (NAEs), a group of endogenous lipid signaling molecules. These compounds, including the well-known palmitoylethanolamide (PEA), are involved in a variety of physiological processes, such as inflammation, pain signaling, and neuroprotection. The specific chirality of these molecules can significantly impact their biological activity and interaction with enzymes and receptors. The synthesis of enantiomerically pure isomers, such as the (R)-isomer of palmitic monoisopropanolamide, is therefore crucial for elucidating their precise biological roles and for the development of targeted therapeutics.

This guide details a robust and reliable method for the synthesis of (R)-Palmitic monoisopropanolamide starting from commercially available palmitic acid and the chiral amino alcohol, (R)-2-amino-1-propanol. The presented protocol is designed for adaptability in a standard research laboratory setting.

Synthetic Strategy Overview

The synthesis is achieved through a two-step process that ensures high yield and preserves the stereochemical integrity of the chiral center.

-

Activation of Palmitic Acid : Palmitic acid is first converted to its more reactive acid chloride derivative, palmitoyl chloride. This is a standard and highly efficient method for activating a carboxylic acid for amidation.

-

Amide Coupling : The resulting palmitoyl chloride is then coupled with (R)-2-amino-1-propanol in the presence of a base. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. The primary amine of the amino alcohol is significantly more nucleophilic than the primary alcohol, leading to selective N-acylation.

Caption: Overall workflow for the synthesis of (R)-Palmitic monoisopropanolamide.

Detailed Protocols and Methodologies

Safety Precaution : All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Thionyl chloride and palmitoyl chloride are corrosive and react with moisture; handle with care.

Part A: Synthesis of Palmitoyl Chloride

This step involves the conversion of palmitic acid to palmitoyl chloride using thionyl chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Palmitic Acid | 256.42 | 10.0 g | 39.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 5.6 mL (9.1 g) | 76.5 |

| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |

Protocol:

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add palmitic acid (10.0 g, 39.0 mmol).

-

Reagent Addition : Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (50 mL). Stir the mixture until the palmitic acid is fully dissolved.

-

Reaction : Carefully add thionyl chloride (5.6 mL, 76.5 mmol) dropwise to the solution at room temperature. The addition is exothermic and will result in the evolution of HCl and SO₂ gas, which should be vented through a trap (e.g., a bubbler with a dilute NaOH solution).

-

Heating : After the addition is complete, heat the reaction mixture to reflux (approx. 40°C) and maintain for 2 hours.

-

Completion and Isolation : Once the reaction is complete (evolution of gas ceases), allow the mixture to cool to room temperature. The solvent and excess thionyl chloride are then carefully removed under reduced pressure using a rotary evaporator. The resulting clear, oily liquid is palmitoyl chloride.

-

Note : The crude palmitoyl chloride is typically used in the next step without further purification.

-

Part B: Synthesis of (R)-Palmitic monoisopropanolamide

This is the key coupling step to form the final amide product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Palmitoyl Chloride | 274.87 | ~10.7 g | 39.0 |

| (R)-2-amino-1-propanol | 75.11 | 2.93 g | 39.0 |

| Triethylamine (TEA) | 101.19 | 6.5 mL (4.7 g) | 46.8 |

| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |

Protocol:

-

Reaction Setup : In a 250 mL round-bottom flask under an inert atmosphere, dissolve (R)-2-amino-1-propanol (2.93 g, 39.0 mmol) and triethylamine (6.5 mL, 46.8 mmol) in 100 mL of anhydrous DCM. Cool the flask to 0°C in an ice bath.

-

Addition of Acyl Chloride : Dissolve the crude palmitoyl chloride from Part A in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.

-

Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup :

-

Quench the reaction by adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification : The crude product is purified by silica gel column chromatography using a solvent system such as a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) to yield the pure (R)-Palmitic monoisopropanolamide as a white solid.

Characterization and Quality Control

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, the following analytical techniques are recommended.

-

¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure of the final product.

-

Mass Spectrometry (MS) : To confirm the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC) : To determine the enantiomeric excess (e.e.) of the (R)-isomer. A suitable chiral column (e.g., Chiralcel OD-H or similar) and an appropriate mobile phase (e.g., a mixture of hexane and isopropanol) should be used. The retention times should be compared to a racemic standard, if available.

-

Melting Point : To assess the purity of the final product.

Caption: Analytical workflow for product characterization and quality control.

Conclusion

The protocol described provides a comprehensive and reliable method for the laboratory-scale synthesis of enantiomerically pure (R)-Palmitic monoisopropanolamide. By following these procedures, researchers can produce high-quality material essential for advancing studies in lipid biochemistry and pharmacology. The principles of this synthesis can also be adapted for the preparation of other chiral fatty acid amides.

References

-

Srinivasulu, V. V., & Sureshbabu, G. (2024). Stable and easily accessible triflylpyridinium reagents mediate an effective synthesis of a broad range of amides and esters. Synthesis, 56, 1476-1484. Available from: [Link]

-